molecular formula C15H12FN5O B5495249 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide

Cat. No. B5495249
M. Wt: 297.29 g/mol
InChI Key: OOGWDHSEFFUIKP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide, also known as TPFA, is a chemical compound that has been widely studied for its potential use in scientific research. TPFA is a tetrazole-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide works by selectively inhibiting specific ion channels in the brain, including the voltage-gated sodium channel Nav1.7. This inhibition leads to a decrease in the activity of these channels, which can have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects, including reducing pain sensitivity, decreasing inflammation, and modulating neurotransmitter release. These effects make 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide a promising candidate for further investigation as a potential therapeutic agent for a variety of conditions.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide is its selectivity for specific ion channels, which allows for more precise investigation of their role in various physiological processes. However, one limitation of 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide is its potential for off-target effects, which can complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide, including investigating its potential as a therapeutic agent for pain and inflammation, exploring its effects on other ion channels and neurotransmitter systems, and developing more selective derivatives of the compound. Additionally, further research is needed to fully understand the potential advantages and limitations of 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide as a tool for scientific research.

Synthesis Methods

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide can be synthesized through a multistep process that involves the reaction of 4-fluoroaniline with 3-(1H-tetrazol-5-yl)benzoic acid, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified through recrystallization to yield 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide in high purity.

Scientific Research Applications

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of specific ion channels in the brain. 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide has been shown to selectively inhibit certain ion channels, making it a valuable tool for investigating their role in various physiological processes.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O/c16-12-6-4-10(5-7-12)8-14(22)17-13-3-1-2-11(9-13)15-18-20-21-19-15/h1-7,9H,8H2,(H,17,22)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGWDHSEFFUIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide

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